molecular formula C5H5BrN2O2 B2546999 4-bromo-2-methoxy-1H-imidazole-5-carbaldehyde CAS No. 2375270-47-4

4-bromo-2-methoxy-1H-imidazole-5-carbaldehyde

Cat. No.: B2546999
CAS No.: 2375270-47-4
M. Wt: 205.011
InChI Key: BRXQBIHZPFZPHP-UHFFFAOYSA-N
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Description

4-bromo-2-methoxy-1H-imidazole-5-carbaldehyde: is a heterocyclic organic compound that contains both bromine and methoxy functional groups. This compound is part of the imidazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and material science. The presence of the bromine atom and the methoxy group in the imidazole ring makes this compound particularly interesting for various chemical reactions and applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-methoxy-1H-imidazole-5-carbaldehyde typically involves the bromination of an imidazole derivative followed by the introduction of a methoxy group. One common method involves the bromination of 2-methoxy-1H-imidazole-5-carbaldehyde using bromine in acetic acid. The reaction is carried out at room temperature, and the product is isolated by filtration and washing with water .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-bromo-2-methoxy-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

Major Products:

    Substitution: Products include 4-substituted imidazole derivatives.

    Oxidation: The major product is 4-bromo-2-methoxy-1H-imidazole-5-carboxylic acid.

    Reduction: The major product is 4-bromo-2-methoxy-1H-imidazole-5-methanol.

Scientific Research Applications

Chemistry: 4-bromo-2-methoxy-1H-imidazole-5-carbaldehyde is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules used in pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays. Its unique structure allows it to interact with specific enzymes and proteins, making it valuable in drug discovery and development .

Medicine: Its imidazole ring is a common motif in many drugs, and modifications of this compound can lead to the discovery of new pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments .

Comparison with Similar Compounds

  • 4-methyl-1H-imidazole-5-carbaldehyde
  • 4-imidazolecarboxaldehyde
  • 2-bromo-1H-imidazole

Comparison: 4-bromo-2-methoxy-1H-imidazole-5-carbaldehyde is unique due to the presence of both bromine and methoxy groups. These functional groups confer distinct chemical properties, such as increased reactivity and specificity in biological interactions, compared to similar compounds that lack these groups .

Properties

IUPAC Name

5-bromo-2-methoxy-1H-imidazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2/c1-10-5-7-3(2-9)4(6)8-5/h2H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXQBIHZPFZPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(N1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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